![molecular formula C11H15NO B2452060 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 41565-95-1](/img/structure/B2452060.png)
7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
Overview
Description
7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the linear formula C11H16ClNO2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The molecular weight of 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline is 229.709 . The compound has a similar structure to other tetrahydroisoquinoline derivatives, which are formed endogenously as metabolites of biogenic amines or their precursors .Chemical Reactions Analysis
Tetrahydroisoquinoline derivatives exert diverse biological activities against various infective pathogens and neurodegenerative disorders . They can also produce an antidepressant-like effect similar to the effect of imipramine .Scientific Research Applications
- Studies suggest that endogenous tetrahydroisoquinolines, including 7-MeTIQ, may regulate neurotransmitter function and prevent neurotoxicity related to MAO activity in the brain .
- Research indicates that 7-MeTIQ exhibits neuroprotective effects. It protects against rotenone-induced mortality and biochemical changes in rat brain .
Monoamine Oxidase Inhibition
Neuroprotection
Antidepressant Properties
Mechanism of Action
Target of Action
The primary target of 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline is the monoamine oxidase (MAO) A/B enzyme . This enzyme plays a crucial role in the metabolism of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain.
Mode of Action
7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline acts as a reversible short-acting moderate inhibitor of MAO A/B . By inhibiting this enzyme, it prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability in the brain.
Biochemical Pathways
The compound is involved in the dopaminergic pathway . By inhibiting MAO A/B, it prevents the breakdown of dopamine, leading to an increase in dopamine levels. This can have various downstream effects, including mood regulation and neuroprotection.
Pharmacokinetics
It is known that the compound issystemically administered
Result of Action
The increase in dopamine levels resulting from the action of 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline can lead to various molecular and cellular effects. For instance, it has been shown to produce an antidepressant-like effect in rats, similar to the effect of imipramine . Additionally, it has been found to have neuroprotective properties , preventing the neurotoxic effect of certain endogenous neurotoxins .
Future Directions
The tetrahydroisoquinoline scaffold has garnered a lot of attention in the scientific community due to its diverse biological activities. This has resulted in the development of novel tetrahydroisoquinoline analogs with potent biological activity . Further functionalization of these compounds could lead to the development of new therapeutic agents .
properties
IUPAC Name |
7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8-11-7-10(13-2)4-3-9(11)5-6-12-8/h3-4,7-8,12H,5-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIDQQQAEQXCDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1)C=CC(=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
41565-95-1 | |
Record name | 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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